

# Discovery and isolation of Satratoxin G

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Compound of Interest		
Compound Name:	Satratoxin G	
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An In-depth Technical Guide to the Discovery and Isolation of Satratoxin G

### Introduction

**Satratoxin G** is a highly potent macrocyclic trichothecene mycotoxin.[1] It belongs to a class of toxic secondary metabolites produced by certain species of fungi. The primary producer of **Satratoxin G** is Stachybotrys chartarum, a toxigenic fungus commonly known as "black mold," which is often found in damp or water-damaged buildings.[2][3][4] Trichothecenes are characterized by a tetracyclic, sesquiterpenoid ring system containing a 12,13-epoxide ring, which is essential for their biological activity.[5][6] **Satratoxin G** is of significant interest to researchers due to its severe cytotoxicity and its role as a potent inhibitor of protein synthesis in eukaryotes, which leads to apoptosis.[7][8] This guide provides a comprehensive overview of the discovery, isolation, and characterization of **Satratoxin G** for researchers, scientists, and drug development professionals.

## **Discovery and Source Organism**

**Satratoxin G** is a natural product of the fungus Stachybotrys chartarum (also known as S. atra or S. alternans).[2] This mold thrives in environments with high water activity and is commonly found on wet cellulosic materials like gypsum board, ceiling tiles, and wood.[9] The production of **Satratoxin G** by S. chartarum is closely linked to the sporulation process of the fungus.[10] [11] The toxin is one of several macrocyclic trichothecenes produced by this species, which also include Satratoxin H and roridins.[12][13] The presence of these toxins in indoor environments has been associated with adverse health effects, making their study a priority. [14]



## **Experimental Protocols**

The isolation and purification of **Satratoxin G** involve a multi-step process that begins with the cultivation of the source fungus, followed by extraction and chromatographic separation.

## **Protocol 1: Fungal Culture for Toxin Production**

This protocol is based on methodologies optimized for the production of macrocyclic trichothecenes from S. chartarum.[13]

- Organism:Stachybotrys chartarum (e.g., ATCC 34916, IBT 40293).[10][13]
- Culture Medium: Potato Dextrose Agar (PDA) has been identified as an optimal medium for satratoxin production.[10] Alternatively, solid-substrate fermentation on rice is highly effective.[13]
- Inoculation:
  - Prepare a spore suspension of S. chartarum (e.g., 2x10<sup>6</sup> spores/mL in 25% glycerol).[13]
  - For rice cultures, autoclave 250g of rice in Fernbach flasks.
  - Inoculate the sterile rice with the spore suspension (e.g., 5x10<sup>5</sup> spores per flask).[13]
- Incubation:
  - Incubate the cultures at 25°C in the dark.
  - The incubation period typically ranges from 4 to 6 weeks to allow for sufficient fungal growth and toxin production.[13]

### **Protocol 2: Extraction of Crude Mycotoxin Mixture**

This protocol outlines the liquid-solid extraction of satratoxins from the fungal culture.[13]

- Reagents: Acetonitrile (ACN), Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- Procedure:



- Harvest the fungal biomass from the rice or PDA cultures.
- Submerge the biomass in acetonitrile and agitate thoroughly to extract the mycotoxins.
- Filter the mixture to separate the solvent extract from the solid fungal material.
- Evaporate the acetonitrile extract to dryness using a rotary evaporator.
- Redissolve the dried crude extract in dichloromethane for the subsequent purification step.
   [13]

## **Protocol 3: Chromatographic Purification**

Purification is achieved through a combination of normal-phase and reverse-phase chromatography.[13]

- Step 1: Normal-Phase Chromatography (Michel-Miller Silica Gel Chromatography)
  - Stationary Phase: Silica gel.
  - Mobile Phase: A stepwise gradient of acetonitrile in dichloromethane.
  - Procedure:
    - Load the crude extract (dissolved in dichloromethane) onto a silica gel column.
    - Elute the column with increasing concentrations of acetonitrile.
    - Satratoxin G typically elutes in the fraction containing 30% acetonitrile in dichloromethane.[13]
    - Collect the fractions and monitor for the presence of the target compound using Thin Layer Chromatography (TLC).[15]
- Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  - Stationary Phase: C18 semi-preparative column.
  - Mobile Phase: A gradient of acetonitrile in water.



#### o Procedure:

- Dry the fractions containing Satratoxin G from the silica gel chromatography.
- Redissolve the residue in the initial mobile phase composition.
- Inject the sample onto the C18 column.
- Elute with a programmed gradient of increasing acetonitrile concentration to separate
   Satratoxin G from other closely related compounds.
- Collect the peak corresponding to Satratoxin G.[13]

# **Protocol 4: Purity Confirmation and Characterization**

The identity and purity of the isolated **Satratoxin G** are confirmed using modern analytical techniques.

- High-Performance Liquid Chromatography (HPLC):
  - Analyze the purified fraction on an analytical HPLC system, typically with UV detection at
     254 nm. A single, sharp peak indicates high purity.[16]
- Mass Spectrometry (MS):
  - Employ Electrospray Ionization/Collision-Induced Dissociation (ESI-CID) tandem mass
     spectrometry (LC-MS/MS) for definitive structural confirmation.[14][16]
  - The precursor ion and characteristic product ions provide a molecular fingerprint for Satratoxin G.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - For complete structural elucidation, <sup>1</sup>H and <sup>13</sup>C NMR data are collected and compared with published spectral data for Satratoxin G.[17]

#### **Data Presentation**



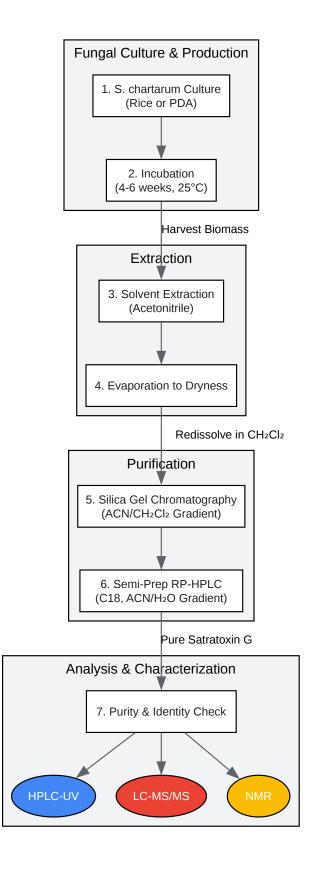
Quantitative data related to the production, analytical detection, and toxicity of **Satratoxin G** are summarized below.

Parameter	Value	Source Organism / System	Reference
Production Yield	20.8 ± 0.4 μg/cm²	S. chartarum on PDA-V	[10][11]
0.3 ± 0.1 μg/cm <sup>2</sup>	S. chartarum on PDA-S	[10][11]	
Molecular Formula	C29H36O10	-	[1]
Molecular Weight	544.59 g/mol	-	[1]
Analytical Detection			
ELISA Detection Limit	100 pg/mL	Immunoassay	[18]
TLC Detection Limit	0.2 to 2.0 μ g/spot	Thin Layer Chromatography	[5]
GLC Detection Limit	~0.05 μ g/injection	Gas-Liquid Chromatography	[5]
Airborne Concentration	0.25 ng/m³	Water-damaged building	[14]
Toxicology Data			
LD <sub>50</sub> (mice, i.p.)	1.23 mg/kg	Mus musculus	[7]
Cytotoxicity (IC50)	2.2 - 9.7 ng/mL	Various human cell lines	[7]
Apoptosis Induction	40 nM	HL-60 cells	[7]

# Mandatory Visualizations Experimental Workflow Diagram

The overall process for the isolation and identification of  ${\bf Satratoxin}\ {\bf G}$  is depicted below.





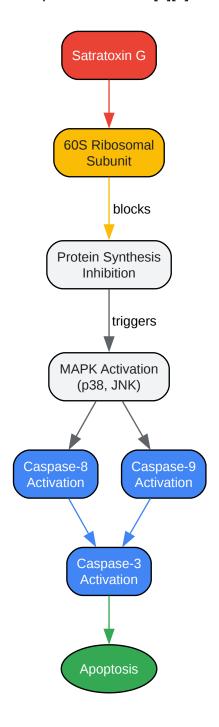
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Caption: Workflow for **Satratoxin G** Isolation and Analysis.



# Signaling Pathway Diagram: Satratoxin G-Induced Apoptosis

**Satratoxin G** is a potent inhibitor of protein synthesis, which triggers cellular stress responses leading to programmed cell death (apoptosis). It binds to the 60S ribosomal subunit, leading to the activation of MAP kinases and caspase cascades.[7][8]



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Caption: Signaling Pathway of Satratoxin G-Induced Apoptosis.

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